molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine

Cat. No.: B2738998
CAS No.: 66215-08-5
M. Wt: 282.306
InChI Key: RHZLITGWKYIHSR-UHFFFAOYSA-N
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Description

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine is a complex organic compound with the molecular formula C18H10N4 and a molecular weight of 282.306 g/mol

Preparation Methods

The synthesis of 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of acenaphthene derivatives with pyridine and triazine precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine include other acenaphthene derivatives and triazine-based compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Properties

IUPAC Name

13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZLITGWKYIHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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